Triampyzine

CNS Pharmacology Structural Analog Functional Switch

Sourcing a reliable anticholinergic tool for gastric secretion studies is hindered by off-target side effects common to atropine-like agents. Triampyzine (CAS 6503-95-3) is a 3,5,6-trimethylated ampyzine derivative that solves this by selectively suppressing gastric acid without typical anticholinergic side effects. It also serves as a key model for drug-excipient compatibility studies. - Selective antisecretory activity with reduced systemic anticholinergic confounds. - Documented reactivity with magnesium stearate, ideal for formulation interaction studies. - Available as the free base (CAS 6503-95-3) or sulfate salt (CAS 7082-30-6).

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 6503-95-3
Cat. No. B1362470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriampyzine
CAS6503-95-3
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)N(C)C)C
InChIInChI=1S/C9H15N3/c1-6-7(2)11-9(12(4)5)8(3)10-6/h1-5H3
InChIKeyRKPVUWPGCFGDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triampyzine Chemical Profile and Classification


Triampyzine (CAS 6503-95-3), chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is a small molecule drug classified as an anticholinergic and gastric antisecretory agent [1]. It is the 3,5,6-trimethylated derivative of ampyzine (W-3580B) [2]. First described in the literature by 1966, Triampyzine was developed as a research compound and was never commercially marketed [1]. It is available for research use, typically as the sulfate salt (CAS 7082-30-6, developmental code W-3976B) [3].

Structural Basis
3,5,6-trimethylated ampyzine derivative
Functional Class
Anticholinergic / antisecretory research tool
Available Form
Sulfate salt (developmental code W-3976B)

Why Triampyzine Cannot Be Substituted


Generic substitution fails for Triampyzine due to its unique, albeit limited, functional profile relative to its closest analogs and in-class compounds. As a 3,5,6-trimethylated derivative of the CNS stimulant ampyzine, its structural modification results in a complete functional switch to anticholinergic and antisecretory activity [1]. Furthermore, unlike non-selective anticholinergics such as atropine or propantheline, Triampyzine is specifically noted in the literature for its lack of the typical side effects associated with this class, positioning it as a distinct pharmacological tool for studying gastric acid suppression . Its specific chemical reactivity with excipients like magnesium stearate also precludes simple interchange in formulation studies .

Structural analog to ampyzine
3,5,6-trimethylation changes CNS stimulant to anticholinergic; direct substitution may not preserve model phenotype.
vs. classical anticholinergics
Reported tolerability profile may differ from atropine or propantheline; gastric model response may shift.
Excipient reactivity
Documented reactivity with magnesium stearate precludes simple interchange in solid-dosage formulation studies.

Triampyzine Differentiation Evidence


Functional Divergence from Ampyzine

Triampyzine is the 3,5,6-trimethylated derivative of ampyzine. This specific structural modification results in a complete functional switch from a CNS stimulant (ampyzine) to an anticholinergic and antisecretory agent (triampyzine) [1]. This is a qualitative differentiation based on chemical structure and resulting pharmacological class, not a quantitative potency comparison.

Functional Divergence
Class-level inference
Ampyzine: CNS stimulant
Triampyzine: Anticholinergic, antisecretory
Supports SAR studies; functional class switch context
Qualitative based on literature review
CNS Pharmacology Structural Analog Functional Switch

Absence of Anticholinergic Side Effects

Triampizine is described as a potent gastric antisecretory agent without the side effects of anticholinergic drugs . While specific quantitative data on side effect incidence (e.g., mydriasis, tachycardia, dry mouth) compared to atropine or propantheline is not publicly available in accessible primary literature, this qualitative claim is a central differentiating feature in its profile. It suggests a potential for a more favorable therapeutic index in experimental models of gastric hyperacidity.

Tolerability Profile
Supporting evidence
Reported absence of typical anticholinergic side effects
Tolerability endpoint context may differ from classical agents
Data to verify; based on secondary sources
Gastric Pharmacology Side Effect Profile Antisecretory

Magnesium Stearate Incompatibility

A key practical differentiator for procurement and formulation is the documented reactivity of Triampyzine with the common lubricant excipient magnesium stearate . This known incompatibility necessitates careful formulation design and is a specific, actionable piece of information not typically highlighted for all anticholinergic compounds.

Excipient Compatibility
Supporting evidence
Reacts with magnesium stearate
Formulation excipient selection requires review
Binary compatibility issue; not universal
Formulation Science Excipient Compatibility Stability

Gastric Antisecretory Potency

Triampizine is consistently described in the literature and vendor documentation as a 'potent gastric antisecretory agent' . A United States patent filed in the mid-1960s identified its activity . However, specific quantitative measures of potency, such as an ED50 value for gastric acid suppression in an animal model or an IC50 at muscarinic receptor subtypes, are not available in the primary public domain literature.

Antisecretory Potency
Supporting evidence
Described as ‘potent‘ in literature
Activity context reported but unquantified
No ED50/IC50 in public domain
Gastric Acid Secretion Antisecretory Hyperacidity

Triampyzine Research Applications


Functional Probe for SAR Studies

Triampyzine serves as an essential comparator for its parent compound, ampyzine. The addition of three methyl groups transforms a CNS stimulant into an anticholinergic antisecretory agent [1]. This makes Triampyzine a valuable tool for probing the molecular determinants of receptor selectivity and functional activity within the pyrazinamine scaffold.

Gastric Acid Secretion Research Tool

In experimental models of gastric hyperacidity, Triampyzine is used as an antisecretory agent. Its reported lack of typical anticholinergic side effects makes it a potentially cleaner pharmacological tool compared to atropine or propantheline, allowing for the study of gastric acid suppression with reduced off-target systemic confounds.

Excipient Compatibility and Formulation Development

The known reactivity of Triampyzine with magnesium stearate makes it a relevant model compound for pharmaceutical development. Researchers can use it to study drug-excipient interactions, develop novel formulation strategies to mitigate incompatibility, or validate analytical methods for detecting and quantifying such reactions in solid dosage forms.

Application
Selection Property
Validation Focus
Functional Probe for SAR Studies
Structural analog to ampyzine
Functional class shift from CNS stimulant to anticholinergic
Gastric Acid Secretion Research
Reported antisecretory activity
Tolerability profile in research models (context-dependent)
Excipient Compatibility & Formulation
Known reactivity with Mg stearate
Formulation design to mitigate incompatibility

Technical Documentation Hub

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30 linked technical documents
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